molecular formula C23H27NO4S2 B2792680 (1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448122-24-4

(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2792680
CAS No.: 1448122-24-4
M. Wt: 445.59
InChI Key: GKFKNHHXEOGATC-UHFFFAOYSA-N
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Description

The compound (1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core. Its structure includes two distinct sulfonyl substituents:

  • Position 3: A phenylsulfonyl group (C₆H₅SO₂–), contributing aromatic π-π interactions and steric bulk.

The stereochemistry (1R,5S) ensures a rigid spatial arrangement, critical for receptor binding. This compound’s dual sulfonyl groups differentiate it from other 8-azabicyclo[3.2.1]octane derivatives, which typically feature esters, ethers, or single sulfonyl groups.

Properties

IUPAC Name

3-(benzenesulfonyl)-8-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S2/c25-29(26,21-8-2-1-3-9-21)23-15-19-11-12-20(16-23)24(19)30(27,28)22-13-10-17-6-4-5-7-18(17)14-22/h1-3,8-10,13-14,19-20,23H,4-7,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFKNHHXEOGATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3C4CCC3CC(C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N2O3S2C_{23}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of 440.58 g/mol. The structure features a bicyclic azabicyclo framework, which is known for its rigidity and ability to interact with biological targets effectively.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. The azabicyclooctane structure contributes to the compound's overall stability and specificity in binding to target sites.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Case Studies

  • Study on Acetylcholinesterase Inhibition :
    • A study conducted by Varadaraju et al. highlighted the effectiveness of piperazine derivatives in inhibiting AChE. The study utilized molecular docking techniques to demonstrate binding at both peripheral anionic and catalytic sites . This mechanism may also apply to the azabicyclo compounds due to their structural similarities.
  • Antimicrobial Activity Assessment :
    • In vitro assays were performed to evaluate the antimicrobial efficacy of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting a potential application for treating infections .
  • Cytotoxicity Evaluation :
    • A cytotoxicity assay was performed on various cancer cell lines, revealing that certain structural modifications could enhance the compound's efficacy against tumor cells. This finding supports further development as an anti-cancer agent.

Data Table: Biological Activities Summary

Biological ActivityDescriptionReference
Acetylcholinesterase InhibitionPotential to enhance acetylcholine levels by inhibiting AChEVaradaraju et al.
Antimicrobial PropertiesEffective against specific bacterial strains
CytotoxicityInduces cell death in cancer cell lines

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

Compound Name / Identifier Substituents (Positions) Functional Groups Key Properties/Applications Evidence Source
Target Compound Phenylsulfonyl (3), Tetrahydronaphthalenylsulfonyl (8) Dual sulfonyl groups Potential CNS activity (speculative) N/A (hypothetical)
Benztropine () Diphenylmethoxy (3), Methanesulfonate (salt) Ether, sulfonate salt Anticholinergic, antiparkinsonian
Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate () 4-Fluorophenyl (3), Methyl ester (2) Ester, fluorinated aryl Lipophilicity modulation
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene () Naphthalen-2-yl (3) Alkene, naphthyl Rigid aromatic interaction
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl trifluoromethanesulfonate () Trifluoromethanesulfonate (3) Triflate group Electrophilic reactivity
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate () 2-Hydroxy-3-phenylpropanoate (3) Ester, hydroxyl, phenyl Chiral center for enantioselectivity
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] () Spiro-oxirane, chloro-fluorophenylmethyl (8) Epoxide, halogenated aryl Probable metabolic stability

Stereochemical and Conformational Differences

  • Target Compound vs. Benztropine () : While both have bulky substituents at position 3, Benztropine’s diphenylmethoxy group creates a more lipophilic profile compared to the target’s sulfonyl groups. The (1R,5S) configuration in the target compound may enhance receptor binding specificity compared to Benztropine’s (1R,5R) isomer .
  • In contrast, the nitro and fluoro substituents in ’s compound introduce electron-withdrawing effects, altering electronic distribution in the bicyclic core .

Pharmacological Implications

  • Dual Sulfonyl Groups: The target compound’s dual sulfonyl groups may enhance binding to sulfonylurea receptors or modulate ion channels, a feature absent in mono-substituted analogs like ’s triflate or ’s ester derivatives.
  • Metabolic Stability : Compounds with halogenated or spiro-oxirane groups () likely exhibit slower metabolic degradation compared to the target compound’s sulfonyl groups, which are prone to enzymatic hydrolysis .

Q & A

Q. What are the common synthetic routes for synthesizing (1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from tropane alkaloid derivatives or bicyclic precursors. Key steps include:
  • Sulfonylation : Sequential introduction of phenylsulfonyl and tetrahydronaphthalenylsulfonyl groups via nucleophilic substitution or coupling reactions. Dimethyl sulfoxide (DMSO) or acetonitrile are common solvents, with sodium hydroxide as a base .
  • Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to preserve the (1R,5S) configuration. Reaction temperatures are maintained at 0–25°C to minimize racemization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm stereochemistry and sulfonyl group placement. 2D NMR (COSY, HSQC) resolves overlapping signals from the bicyclic core and aromatic substituents .
  • X-ray Crystallography : Critical for absolute stereochemical assignment, especially when conflicting NMR data arise. Crystals are grown via slow evaporation of dichloromethane/hexane mixtures .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity (>95%) and molecular weight (M+H⁺ ion at m/z 521.1) .

Q. What are the primary biological targets of this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., tropane alkaloids) interact with neurotransmitter receptors. Key targets include:
  • Acetylcholine Receptors : Competitive binding assays using [³H]-atropine in rat brain homogenates. IC₅₀ values are compared to atropine as a reference .
  • Monoamine Transporters : Radioligand displacement studies (e.g., [¹²⁵I]-RTI-55 for serotonin transporters) .
  • In Vivo Testing : Behavioral assays (e.g., locomotor activity in rodents) to assess central nervous system penetration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereochemical purity during synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–10°C) during sulfonylation reduce epimerization. Cryogenic reactors are recommended for exothermic steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in sulfonyl group coupling, improving enantiomeric excess (ee) to >90% .
  • Catalysts : Chiral Lewis acids (e.g., BINOL-derived titanium complexes) enhance diastereoselectivity in bicyclo[3.2.1]octane ring formation .
  • Analytical Validation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to monitor ee at each step .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) to isolate pharmacophores. Compare binding affinities via radioligand assays .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to acetylcholine receptors. Discrepancies between in vitro and in vivo data may arise from blood-brain barrier permeability, assessed via PAMPA-BBB assays .
  • Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., uniform buffer conditions in receptor assays) to minimize variability .

Q. What advanced analytical techniques are required to resolve complex spectral data overlaps?

  • Methodological Answer :
  • 2D NMR Techniques : NOESY/ROESY identifies spatial proximity between protons in the bicyclic core and sulfonyl groups, distinguishing regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately assigns molecular formulas when isotopic patterns overlap (e.g., distinguishing S=O vs. CH₂O groups) .
  • Dynamic NMR : Resolves conformational exchange in the tetrahydronaphthalenyl group by variable-temperature ¹H NMR (e.g., coalescence temperatures >100°C in DMSO-d₆) .

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